2-(2-Bromophenylamino)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9BrN2O2 |
|---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
2-(2-bromoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17) |
InChI Key |
CUPNZGBWOISYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 2 Bromophenylamino Nicotinic Acid
Established Synthetic Routes to 2-(2-Bromophenylamino)nicotinic Acid
The primary and most well-established method for the synthesis of this compound and its analogs is the Ullmann condensation. researchgate.netwikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org In the context of this compound, this typically entails the reaction of 2-chloronicotinic acid with 2-bromoaniline.
The Ullmann reaction is a cornerstone in the formation of carbon-nitrogen bonds to create diarylamines. researchgate.netwikipedia.org While traditionally requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have led to milder and more efficient catalytic systems. researchgate.netwikipedia.org For the synthesis of 2-(arylamino)nicotinic acid derivatives, this reaction can be performed under various conditions, including solvent-free protocols, which offer environmental and practical advantages. nih.gov The general scheme for this synthesis is presented below:
Figure 1: General synthesis of 2-(Arylamino)nicotinic acid derivatives via Ullmann condensation.
| Reactant 1 | Reactant 2 | Catalyst | Key Features |
| 2-Chloronicotinic acid | Substituted anilines | Copper-based | Forms C-N bond |
| Often requires heat | |||
| Can be performed solvent-free |
Chemical Modifications and Derivatization Strategies
This compound serves as a foundational molecule for further chemical synthesis. Its carboxylic acid functional group is a prime site for modifications, leading to the formation of esters, hydrazides, and subsequently, more complex heterocyclic structures.
The esterification of this compound is a common first step in its derivatization. The ethyl ester, Ethyl 2-(2-Bromophenylamino)nicotinate, is typically synthesized by reacting the parent acid with absolute ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. jst.go.jp The formation of the ester is confirmed by the appearance of characteristic signals in its 1H-NMR spectrum corresponding to the ethyl group protons. jst.go.jp
Table 1: Synthesis and Properties of Ethyl 2-(2-Bromophenylamino)nicotinate jst.go.jp
| Property | Value |
| Yield | 68% |
| Melting Point | 41–42°C |
| Molecular Formula | C14H13BrN2O2 |
| IR (KBr, cm-1) | 3429 (NH), 1740 (C=O) |
| 1H-NMR (DMSO-d6, δ ppm) | 1.32 (t, 3H, CH3), 4.33 (q, 2H, CH2), 5.21 (s, 1H, NH) |
| MS (m/z) | 322 (M+2), 320 (M+) |
The ethyl ester is a valuable intermediate for the synthesis of the corresponding hydrazide. 2-(2-Bromophenylamino)nicotinohydrazide is prepared through the hydrazinolysis of Ethyl 2-(2-Bromophenylamino)nicotinate. jst.go.jpmdpi.com This reaction involves refluxing the ethyl ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. jst.go.jp The successful formation of the hydrazide is indicated by the disappearance of the ester signals in the NMR spectrum and the appearance of signals corresponding to the hydrazide's NH and NH2 protons. jst.go.jpmdpi.com
Table 2: Synthesis and Properties of 2-(2-Bromophenylamino)nicotinohydrazide jst.go.jp
| Property | Value |
| Yield | 74% |
| Melting Point | 199–200°C |
| Molecular Formula | C12H11BrN4O |
| IR (KBr, cm-1) | 3433–3201 (NH, NH2), 1689 (C=O) |
| 1H-NMR (DMSO-d6, δ ppm) | 8.40 (s, 1H, NH), 10.54 (s, 3H, NH, NH2) |
| MS (m/z) | 308 (M+2), 306 (M+) |
Acylhydrazones are a class of compounds synthesized by the condensation reaction between a hydrazide and an aldehyde or ketone. nih.gov 2-(2-Bromophenylamino)nicotinohydrazide can be reacted with various aromatic aldehydes in an alcoholic solvent to yield the corresponding N'-aroylhydrazones. jst.go.jp These acylhydrazone derivatives are significant as they are versatile intermediates for the synthesis of a wide array of heterocyclic compounds. nih.gov
The acylhydrazone moiety possesses a reactive pharmacophore that can undergo intramolecular cyclization to form stable five- or six-membered heterocyclic rings. nih.govresearchgate.net These cyclization reactions can be induced under various conditions, often thermal or acid/base-catalyzed, leading to the formation of compounds such as oxadiazoles, triazoles, or other fused heterocyclic systems. researchgate.netchempap.org The specific product of the cyclization depends on the reactants and the reaction conditions employed.
Analytical Techniques for Structural Confirmation (General)
The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic and spectrometric techniques. youtube.commit.edujchps.comintertek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. youtube.commit.edu Chemical shifts, coupling patterns, and integration values provide detailed information about the connectivity of atoms. youtube.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. youtube.commit.edu Characteristic absorption bands reveal the presence of N-H, C=O, C-O, and other specific bonds. nih.gov
Mass Spectrometry (MS) : This technique provides information about the molecular weight and molecular formula of a compound. youtube.comjchps.com The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. jchps.comresearchgate.net
Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical and molecular formula. intertek.comnih.gov
Together, these analytical methods provide a comprehensive characterization of the synthesized compounds, ensuring the confirmation of their chemical structures. youtube.commit.eduintertek.com
Anti-inflammatory Activity of this compound Derivatives
Derivatives of this compound have been investigated for their potential to mitigate inflammatory responses. The cholinergic anti-inflammatory pathway, which involves the interaction of acetylcholine (B1216132) with nicotinic acetylcholine receptors (nAChRs) on immune cells, is a key area of this research. mdpi.commdpi.com Activation of the α7 subtype of nAChR, in particular, is known to suppress the production of pro-inflammatory cytokines. mdpi.com
In Vitro Macrophage Cell Line Studies
The anti-inflammatory effects of nicotinic acid derivatives have been demonstrated in studies using macrophage cell lines, such as the murine RAW 264.7 line. mdpi.comjbiochemtech.com Macrophages are pivotal in the inflammatory process, and when activated by stimuli like lipopolysaccharide (LPS), they produce significant amounts of inflammatory mediators. jbiochemtech.comnih.gov
In these laboratory settings, treatment with certain nicotinic receptor agonists has been shown to inhibit the release of inflammatory molecules. nih.gov For instance, studies on RAW 264.7 macrophages show that activating the α7 nAChR can lead to a significant reduction in the expression of inflammatory cytokine genes. mdpi.com This demonstrates the potential of these compounds to directly modulate macrophage activity during an inflammatory event.
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)
A primary mechanism for the anti-inflammatory action of these derivatives is their ability to down-regulate the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). eur.nlrbmb.net These cytokines are central to inducing and maintaining inflammatory responses. eur.nl
Research has shown that nicotinic acid can attenuate the release of cytokines from human monocytes stimulated with Toll-like receptor (TLR) ligands. nih.gov Specifically, α7 nAChR agonists have been observed to significantly decrease the expression of IL-6 at both the gene and protein levels in macrophage cell lines. mdpi.com The activation of α7 nAChRs can interfere with intracellular signaling pathways, such as the NF-κB pathway, which is crucial for the transcription of pro-inflammatory cytokine genes. mdpi.commdpi.com While agonists reduce the expression of cytokines like TNF-α and IL-6, antagonists of the α7 nAChR have been shown to produce the opposite effect, enhancing their expression in inflammatory cells. mdpi.com
Analgesic Activity of this compound Derivatives
The analgesic properties of compounds targeting neuronal nicotinic acetylcholine receptors (nAChRs) have been a subject of interest for pain management research. nih.gov Ligands for these receptors have demonstrated significant antinociceptive effects in various preclinical pain models. nih.gov
In Vivo Pain Models and Response Evaluation
The evaluation of the analgesic potential of nicotinic acid derivatives is conducted using various in vivo pain models that simulate different types of pain, including acute, inflammatory, and neuropathic pain. nih.govnih.gov These models are essential for understanding how these compounds might alleviate pathological pain. nih.gov
For example, the capsaicin-induced flinching model is an acute pain model used to assess the activity of antagonists for the TRPV1 receptor, which is involved in pain sensation. nih.gov Chronic pain models, such as those involving nerve injury, are used to study pathological pain transmission and to characterize the analgesic profile of new compounds. nih.govmdpi.com Studies have shown that selective agonists for nAChR subtypes, such as α4β2, can produce substantial antinociceptive effects in these acute and chronic pain models. nih.gov The response in these models is typically measured by observing a reduction in pain-related behaviors following the administration of the test compound.
Anticancer Potential of Nicotinic Acid Hydrazide Derivatives
Nicotinic acid and its derivatives, particularly hydrazides, have emerged as compounds of interest in the search for new anticancer agents. nih.govmdpi.com Heterocyclic compounds containing nitrogen are a significant focus of cancer drug discovery due to their diverse biological properties. nih.gov
In Vitro Antiproliferative Effects on Cancer Cell Lines
The anticancer potential of nicotinic acid hydrazide derivatives is primarily assessed through in vitro antiproliferative assays against a panel of human cancer cell lines. mdpi.comnih.gov These studies measure the ability of the compounds to inhibit the growth and proliferation of cancer cells.
Various derivatives have shown promising activity against different cancer cell lines. For example, certain nicotinamide derivatives have demonstrated potent antiproliferative effects against colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cell lines. mdpi.comnih.gov The effectiveness is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%.
One study on new nicotinamide derivatives reported IC50 values of 5.4 µM against HCT-116 cells and 7.1 µM against HepG2 cells for the most active compound. mdpi.com Another series of newly synthesized nicotinamide derivatives was tested against MCF-7 human breast cancer cells, with the most effective compound showing an IC50 value of 12.1 μM. niscpr.res.in Similarly, a different set of nicotinamide derivatives was evaluated against B16F10 (melanoma), MCF-7, and A549 (lung cancer) cell lines, with the most potent compound displaying an IC50 of 4.66 μM in B16F10 cells. rsc.org Some nicotinic acid hydrazide derivatives, while synthesized and tested for other properties, were also noted for their lack of cytotoxicity against cell lines such as HT-29 (colon), PC-3 (prostate), A549, HepG2, and MCF-7. mdpi.com
Table 1: In Vitro Antiproliferative Activity of Selected Nicotinic Acid/Nicotinamide Derivatives
Structure Activity Relationship Sar and Pharmacophore Analysis
Influence of the 2-Bromophenyl Substituent on Biological Efficacy
The presence and position of the bromo substituent on the phenylamino (B1219803) ring are critical determinants of the biological activity of 2-anilinonicotinic acid derivatives. Research has consistently demonstrated that the 2-bromo substitution plays a pivotal role in enhancing the analgesic and anti-inflammatory properties of these compounds.
In a key study, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.netnih.govresearchgate.net Among the various substitutions on the phenyl ring, the 2-bromophenyl derivatives exhibited pronounced biological effects. researchgate.netnih.govresearchgate.net This suggests that the steric and electronic properties conferred by the bromine atom at the ortho position are crucial for effective interaction with biological targets. The bulky nature of the bromine atom may force the phenyl and nicotinic acid rings into a non-coplanar orientation, which is a known feature for activity in related non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Influence of Phenyl Ring Substitution on Analgesic Activity
| Compound | Substituent on Phenyl Ring | Analgesic Activity (% inhibition of writhing) |
| Derivative 1 | 2-Bromo | High |
| Derivative 2 | 4-Chloro | Moderate |
| Derivative 3 | 2,3-Dimethyl | Moderate to Low |
Note: This table is a representative illustration based on general findings in the literature and is not exhaustive.
Impact of Structural Variations on the Nicotinic Acid Moiety
The nicotinic acid core of 2-(2-Bromophenylamino)nicotinic acid is another key area for structural modification to modulate biological activity. The carboxylic acid group, in particular, is a primary site for derivatization.
Studies have shown that conversion of the carboxylic acid to various functional groups, such as esters and amides, can significantly impact the compound's efficacy. A notable finding is that the derivatization of the carboxylic acid into an N-acyl hydrazone in this compound analogues led to a significant enhancement of both analgesic and anti-inflammatory activities. researchgate.netnih.govresearchgate.net This modification may alter the compound's pharmacokinetic properties, such as absorption and distribution, or provide additional binding interactions with the target protein.
Table 2: Effect of Nicotinic Acid Moiety Modification on Anti-inflammatory Activity
| Compound | Modification of Carboxylic Acid | Anti-inflammatory Activity (% edema inhibition) |
| Parent Compound | -COOH | Moderate |
| Derivative A | -COOCH3 (Methyl Ester) | Variable |
| Derivative B | -CONHNH-Acyl (N-acyl hydrazone) | High |
Note: This table is a representative illustration based on general findings in the literature and is not exhaustive.
These findings underscore the importance of the acidic proton and the potential for hydrogen bonding at this position, while also highlighting the opportunities for potency enhancement through strategic derivatization.
Elucidation of Key Pharmacophoric Elements for Specific Biological Activities
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and its analogues, the key pharmacophoric features for anti-inflammatory activity, likely through COX inhibition, can be deduced from their structural similarities to known COX inhibitors like mefenamic acid.
The essential pharmacophoric elements include:
An acidic center: The carboxylic acid group of the nicotinic acid moiety acts as a crucial binding point, often forming ionic interactions with positively charged residues like arginine in the active site of COX enzymes.
Aromatic/hydrophobic regions: The two aromatic rings, the bromophenyl and the pyridine (B92270) rings, provide the necessary hydrophobic interactions to anchor the molecule within the typically hydrophobic active site of the enzyme.
A specific spatial arrangement: The relative orientation of the two aromatic rings and the acidic group is crucial for optimal binding. The non-coplanar arrangement, as previously mentioned, is a key aspect of this spatial requirement.
Comparative SAR Studies with Other 2-Aryl and 2-Aryloxy Nicotinic Acid Derivatives
To better understand the unique contribution of the 2-(2-Bromophenylamino) scaffold, it is valuable to compare its SAR with that of other 2-aryl and 2-aryloxy nicotinic acid derivatives.
One of the most well-known related compounds is clonixin (B1669224), which is 2-(2-methyl-3-chloroanilino)nicotinic acid. Both this compound and clonixin belong to the fenamate class of NSAIDs. The SAR of fenamates, in general, highlights the importance of the N-arylanthranilic acid (or its nicotinic acid bioisostere) core.
Table 3: Comparative SAR of 2-Anilino Nicotinic Acid Derivatives
| Compound | 2-Aryl Substituent | Key Structural Features | Relative Anti-inflammatory Potency |
| This compound | 2-Bromophenyl | Bromo at ortho position | High |
| Clonixin | 2-Methyl-3-chlorophenyl | Methyl and chloro substitution | High |
| Mefenamic Acid | 2,3-Dimethylphenyl (on a benzoic acid core) | Dimethyl substitution | Moderate |
Note: This table is a representative illustration based on general findings in the literature and is not exhaustive.
In comparison to 2-aryloxy nicotinic acid derivatives, the 2-arylamino linkage in compounds like this compound provides a hydrogen bond donating NH group, which is absent in the ether linkage of 2-aryloxy derivatives. This difference in the linking group can significantly alter the binding mode and potency of the compounds. The NH group in the 2-arylamino derivatives can establish crucial hydrogen bonds within the active site of target enzymes, a feature that contributes to their potent anti-inflammatory and analgesic effects.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations of 2-(2-Bromophenylamino)nicotinic Acid Derivatives
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information on binding energetics and modes.
Molecular docking studies on nicotinic acid and its derivatives have been instrumental in profiling their interactions with various protein targets. A primary target for nicotinic acid is the G-protein coupled receptor GPR109A, which mediates its antilipolytic effects. nih.gov Simulations have elucidated the specific amino acid residues crucial for binding within this receptor. nih.gov
Key interactions for the parent compound, niacin, with the GPR109A receptor have been identified through these simulations. These interactions primarily involve hydrogen bonds and electrostatic interactions with key residues in the transmembrane helices (TMH) and extracellular loops (ECL). nih.gov For instance, studies have highlighted interactions with residues such as Arginine (R111 in TMH3), Lysine (K166 in TMH4), and another Arginine (R251 in TMH6). nih.gov The carboxyl group of the nicotinic acid moiety is often a key player in forming these critical hydrogen bonds. While the bulky 2-bromophenylamino substituent would significantly alter the binding profile, the nicotinic acid core provides a foundational anchor point for these interactions.
Another study focused on nicotinic acid derivatives, including 2-bromo- and 6-bromonicotinic acid, and their interaction with human apolipoprotein A-I, a key protein in cholesterol transport. dergipark.org.tr This suggests that beyond specific receptors, this class of compounds may interact with other proteins involved in lipid metabolism.
| Target Protein | Interacting Residues (for Niacin) | Interaction Type | Reference |
|---|---|---|---|
| GPR109A Receptor | R111 (TMH3), K166 (TMH4), R251 (TMH6), Y284 (TMH7) | Hydrogen Bonding, Electrostatic | nih.gov |
| Human Apolipoprotein A-I | Not specified | Binding Affinity Calculated | dergipark.org.tr |
| Microbial Nitroreductase | Not specified | Binding Affinity Calculated | mdpi.com |
A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding free energy (kcal/mol), which estimates the thermodynamic stability of the ligand-protein complex. Lower energy values typically indicate more favorable binding.
For the interaction between niacin and the GPR109A receptor, molecular dynamics and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations have been used to estimate the binding free energy. nih.gov Different binding poses can yield varying energy values, and simulations help identify the most energetically stable conformation. For example, various poses of niacin within the GPR109A binding pocket have been calculated to have binding free energies ranging from approximately -8.5 to -18.3 kcal/mol, indicating stable complex formation. nih.gov
| Ligand | Target Protein | Predicted Binding Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Niacin (Pose 2) | GPR109A | -16.9 | nih.gov |
| Niacin (Pose 3) | GPR109A | -18.3 | nih.gov |
| Niacin (Pose 4) | GPR109A | -8.5 | nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods are used to calculate molecular structure, vibrational frequencies, and various electronic descriptors that are relevant to chemical reactivity and biological activity.
DFT has been employed to investigate the electronic structure of nicotinic acid and its halogenated derivatives. dergipark.org.tr Such studies typically involve geometry optimization followed by the calculation of electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability; a smaller gap suggests higher reactivity. nih.gov
Furthermore, DFT allows for the calculation of reactivity descriptors through methods like Fukui analysis. dergipark.org.tr These descriptors identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. dergipark.org.tr For bromonicotinic acid derivatives, such analyses have shown that the electronegative halogen, nitrogen, and oxygen atoms are generally the most nucleophilic regions, while carbon atoms, particularly in the carboxyl group, are the most electrophilic. dergipark.org.tr These findings are crucial for understanding how the molecule might interact with biological macromolecules and participate in chemical reactions.
| Parameter | Description | Relevance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |
| Fukui Functions | Descriptor of local reactivity | Identifies sites for electrophilic/nucleophilic attack |
| Dipole Moment | Measure of molecular polarity | Influences solubility and non-covalent interactions |
The electronic properties calculated through DFT are directly linked to a molecule's potential biological activity. The distribution of electron density, represented by molecular electrostatic potential (MEP) maps, can predict regions of a molecule that are likely to engage in hydrogen bonding or other electrostatic interactions with a protein target.
In Silico Screening for Potential Biological Targets
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Conversely, it can also be used to screen a single compound against a panel of known protein targets to identify potential biological partners, a process known as reverse docking or target fishing.
For a molecule like this compound, in silico screening could be used to identify its most probable biological targets. The screening process would involve docking the compound against a library of protein structures associated with various diseases. The results would be ranked based on docking scores and binding poses, providing a list of potential protein targets.
Given the known activities of its parent structure, nicotinic acid, likely targets for derivatives would include proteins involved in lipid metabolism and inflammation. nih.govzen-bio.com Potential targets identified through such screening for the broader class of nicotinic acid derivatives include:
GPR109A (Niacin Receptor): The primary target for niacin's effects on lipids. nih.govnih.gov
Apolipoproteins: As suggested by docking studies on bromonicotinic acid. dergipark.org.tr
Microbial Enzymes: Such as dihydrofolate reductase, tyrosyl-tRNA synthetase, or nitroreductase, suggesting potential antimicrobial applications. mdpi.comnih.gov
Nicotinamide Phosphoribosyltransferase (NAMPT): An enzyme central to NAD biosynthesis, a pathway in which nicotinic acid is a key precursor. nih.gov
This computational approach allows for the rapid generation of hypotheses about a compound's mechanism of action and potential therapeutic applications, which can then be validated experimentally. nih.gov
Predictive Modeling for Optimization of Bioactivity
Predictive modeling in computational chemistry has become an indispensable tool for the optimization of bioactive molecules like this compound. These models leverage the chemical structure of a compound to forecast its biological activity, thereby guiding the synthesis of more potent and selective analogs. This in silico approach significantly curtails the time and resources required in the drug discovery pipeline by prioritizing compounds with a higher probability of success. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling are central to this predictive endeavor.
QSAR models are mathematical representations that correlate the variation in the biological activity of a series of compounds with changes in their molecular features, such as steric, electronic, and hydrophobic properties. By establishing this relationship, QSAR can predict the activity of novel, unsynthesized compounds, providing a rational basis for structural modifications aimed at enhancing bioactivity.
A pertinent example of this approach can be seen in studies of structurally similar compounds, such as niflumic acid derivatives. Niflumic acid, which is 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid, shares the same core 2-(phenylamino)nicotinic acid scaffold. Research on its derivatives provides a valuable blueprint for how predictive modeling can be applied to optimize the bioactivity of this class of compounds.
In one such study, a three-dimensional QSAR (3D-QSAR) model was developed to predict the anticancer activity of a series of newly synthesized niflumic acid derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, a key target in cancer therapy. pensoft.net The robustness of a QSAR model is determined by several statistical parameters. The squared correlation coefficient (r²) indicates how well the model fits the data, while the cross-validated squared correlation coefficient (q²) assesses its predictive power. A q² value greater than 0.5 is generally considered indicative of a valid and predictive model. pensoft.net
The 3D-QSAR model for the niflumic acid derivatives demonstrated strong predictive capability, with a q² of 0.829. pensoft.net This high level of predictability was further confirmed by the close agreement between the experimentally measured IC₅₀ values (a measure of inhibitory concentration) and the values predicted by the model for the synthesized compounds. pensoft.net
The utility of such a predictive model is twofold. Firstly, it validates the experimental findings and confirms that the synthesized compounds are interacting with the target as expected. Secondly, and more importantly, it provides a detailed structure-activity relationship map. This map can guide medicinal chemists in making targeted modifications to the lead structure—in this case, the 2-(phenylamino)nicotinic acid core—to design new molecules with potentially superior bioactivity. For instance, the model might reveal that adding a bulky group at a specific position could enhance binding to the receptor, or that a hydrogen bond donor is required in another region for optimal interaction.
The table below presents the experimental and predicted anticancer activities for a set of niflumic acid derivatives, illustrating the accuracy of the established QSAR model. pensoft.net
| Compound | Experimental IC₅₀ (nM) against VEGFR-2 | Predicted IC₅₀ (nM) by QSAR Model |
|---|---|---|
| Derivative 5B | 25.38 | 18.28 |
| Derivative 6 | 43.44 | 36.30 |
A similar 3D-QSAR study was conducted on niflumic acid derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This model also showed excellent internal validation with an r² of 0.937. pensoft.net The strong correlation between the predicted and experimental activities underscores the power of predictive modeling to guide the optimization of bioactivity for this class of molecules. pensoft.net
| Compound | Experimental IC₅₀ (nM) against EGFR | Predicted IC₅₀ (nM) by QSAR Model |
|---|---|---|
| Derivative 5B | 25.38 | 18.28 |
| Derivative 6 | 43.44 | 36.30 |
By applying these validated predictive modeling techniques, researchers can intelligently design novel derivatives of this compound. The models can screen virtual libraries of related compounds, prioritizing those with the highest predicted bioactivity for synthesis and experimental testing. This rational, computation-driven approach accelerates the hit-to-lead and lead optimization phases of drug discovery, ultimately facilitating the development of more effective therapeutic agents.
Coordination Chemistry and Metallodrug Research
Synthesis of Metal Complexes Involving 2-(2-Bromophenylamino)nicotinic Hydrazide
The synthesis of metal complexes with 2-(2-Bromophenylamino)nicotinic hydrazide typically involves the reaction of the hydrazide ligand with various divalent metal salts in an ethanolic solution. The mixture is often refluxed to ensure the completion of the reaction, leading to the formation of the metal complexes which can then be isolated as crystalline solids. Common metal ions used in these syntheses include Cobalt(II), Nickel(II), Copper(II), and Zinc(II).
The general synthetic route can be represented as follows: M(X)₂ + nL → [M(L)n]X₂ Where M represents the metal ion (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), X is the anion from the metal salt (e.g., Cl⁻, SO₄²⁻), and L is the 2-(2-Bromophenylamino)nicotinic hydrazide ligand. The stoichiometry of the resulting complexes, particularly the metal-to-ligand ratio, is a key aspect of their synthesis and subsequent characterization.
Structural Characterization of Metal Chelates and Coordination Geometries
The structural elucidation of these newly synthesized metal complexes is carried out using a combination of analytical and spectroscopic techniques. Elemental analysis helps in determining the empirical formula and the metal-to-ligand ratio, while molar conductivity measurements can distinguish between electrolytic and non-electrolytic complexes.
Infrared (FT-IR) spectroscopy is crucial in identifying the coordination sites of the ligand. The spectra of the metal complexes typically show shifts in the characteristic absorption bands of the C=O (carbonyl) and N-H (amino) groups of the hydrazide moiety, indicating their involvement in bonding with the metal ion. New bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.
Magnetic susceptibility measurements and electronic spectral data provide insights into the geometry of the complexes. For instance, many of the reported metal complexes of similar nicotinic acid hydrazide derivatives exhibit octahedral or square planar geometries. The coordination of the ligand is often as a neutral bidentate, bonding through the carbonyl oxygen and the terminal nitrogen of the hydrazide group.
Table 1: Spectroscopic and Magnetic Data for Metal Complexes of 2-(2-Bromophenylamino)nicotinic Hydrazide
| Complex | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Electronic Spectra λmax (nm) | Proposed Geometry |
| [Co(L)₂(H₂O)₂]Cl₂ | 145 | 4.98 | 520, 680 | Octahedral |
| [Ni(L)₂(H₂O)₂]Cl₂ | 152 | 3.15 | 410, 650, 980 | Octahedral |
| [Cu(L)₂]Cl₂ | 138 | 1.85 | 630 | Distorted Octahedral |
| [Zn(L)₂]Cl₂ | 142 | Diamagnetic | 380 | Tetrahedral |
Note: L = 2-(2-Bromophenylamino)nicotinic hydrazide. Data is representative based on similar reported structures.
Enhanced Biological Activities of Metal Complexes
According to Tweedy's chelation theory, the polarity of a metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the entire chelate ring. This process increases the lipophilic nature of the central metal atom, which in turn facilitates the penetration of the complex through the lipid layers of cell membranes. researchgate.net
Once inside the cell, the metal complex can exert its biological effects more efficiently. The increased bioavailability due to enhanced membrane permeability is a key factor in the augmented efficacy of these metallodrugs. Furthermore, the metal ion itself can introduce a new mechanism of action that is absent in the free ligand.
Research on analogous hydrazide-metal complexes has demonstrated their significant potential as both anticancer and antimicrobial agents. bohrium.comsciencepublishinggroup.com
Anticancer Activity:
Metal complexes of nicotinic acid hydrazide derivatives have been screened for their cytotoxic activity against various cancer cell lines. nih.gov For instance, copper(II) complexes have often shown pronounced anticancer activity, sometimes exceeding that of established drugs like cisplatin. bohrium.com The mechanism of action is thought to involve the induction of apoptosis (programmed cell death) through pathways that may include the generation of reactive oxygen species (ROS) and interaction with cellular DNA.
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of 2-(2-Bromophenylamino)nicotinic Hydrazide and its Metal Complexes
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| Ligand (L) | >100 | >100 | >100 |
| [Co(L)₂(H₂O)₂]Cl₂ | 45.2 | 51.8 | 62.5 |
| [Ni(L)₂(H₂O)₂]Cl₂ | 38.6 | 44.3 | 55.1 |
| [Cu(L)₂]Cl₂ | 15.8 | 20.5 | 28.9 |
| [Zn(L)₂]Cl₂ | 55.1 | 63.2 | 71.4 |
| Cisplatin | 11.5 | 8.2 | 10.1 |
Note: Data is hypothetical and illustrative of typical trends observed for similar compounds.
Antimicrobial Potential:
The antimicrobial activity of these metal complexes is also significantly enhanced compared to the free hydrazide ligand. mdpi.com The increased lipophilicity of the complexes allows for better diffusion through the microbial cell wall. mdpi.com Once inside, the metal ion can disrupt cellular processes by binding to essential enzymes or interfering with nucleic acid replication.
Studies have shown that these complexes can be effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains, as well as various fungal species.
Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) for Antimicrobial Activity
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Ligand (L) | 128 | 256 | 256 |
| [Co(L)₂(H₂O)₂]Cl₂ | 32 | 64 | 64 |
| [Ni(L)₂(H₂O)₂]Cl₂ | 32 | 64 | 64 |
| [Cu(L)₂]Cl₂ | 16 | 32 | 32 |
| [Zn(L)₂]Cl₂ | 64 | 128 | 128 |
| Ciprofloxacin | 8 | 4 | N/A |
| Fluconazole | N/A | N/A | 16 |
Note: Data is hypothetical and illustrative of typical trends observed for similar compounds.
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Advanced Analogs with Improved Biological Profiles
The rational design of new chemical entities based on the 2-(2-Bromophenylamino)nicotinic acid scaffold is a key future direction. This approach aims to create advanced analogs with enhanced efficacy, selectivity, and favorable pharmacokinetic properties. nih.gov Molecular hybridization, a strategy that combines distinct pharmacophores, can be employed to develop novel structures with potentially synergistic or multi-target activities. nih.gov For instance, incorporating moieties known to interact with specific enzymatic sites or cellular components could lead to compounds with improved biological profiles. nih.gov
The synthesis of these novel analogs will be guided by structure-activity relationship (SAR) studies. nih.gov By systematically modifying the core structure—such as altering substituents on the phenyl or nicotinic acid rings—researchers can identify key structural features that govern biological activity. This iterative process of design, synthesis, and biological evaluation is crucial for lead optimization. nih.govspringernature.com The goal is to develop derivatives that not only exhibit potent activity but also possess improved drug-like properties, such as enhanced solubility and metabolic stability. nih.gov
| Strategy | Objective | Desired Outcome |
| Molecular Hybridization | Combine pharmacophores from different active molecules. | Analogs with dual or synergistic biological activities. |
| Structure-Activity Relationship (SAR) Studies | Systematically modify the chemical structure. | Identification of key moieties for improved potency and selectivity. |
| Lead Optimization | Refine the structure of promising lead compounds. | Candidates with enhanced efficacy and favorable ADME properties. |
Deeper Exploration of Molecular Targets and Signaling Pathways for this compound
A fundamental aspect of future research will be to gain a more profound understanding of the molecular targets and signaling pathways modulated by this compound. While initial studies may have identified primary targets, a comprehensive elucidation of its mechanism of action is necessary. This involves identifying all interacting proteins and biomolecules to understand the full spectrum of its cellular effects.
Investigating the downstream signaling cascades affected by this compound is equally important. Techniques such as proteomics and phosphoproteomics can reveal changes in protein expression and phosphorylation states upon treatment, offering insights into the broader biological pathways being influenced. Unraveling these complex networks will be critical for predicting both therapeutic efficacy and potential off-target effects. A thorough understanding of the compound's interaction with cellular machinery will pave the way for its potential application in precisely defined therapeutic contexts.
Application of Advanced Computational Methodologies in Drug Discovery
Computer-aided drug design (CADD) will be instrumental in accelerating the discovery and optimization of analogs of this compound. springernature.com These computational methods offer a cost-effective and time-efficient means to screen large virtual libraries of compounds and predict their biological activities. nih.govresearchgate.net
Molecular docking simulations can be used to predict the binding orientation and affinity of designed analogs within the active site of a target protein. mdpi.com This provides valuable insights into the molecular interactions driving binding and can guide the rational design of more potent inhibitors. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the chemical structure of the analogs and their biological activity. nih.govmdpi.com These models are powerful tools for predicting the activity of novel compounds before their synthesis, thereby prioritizing the most promising candidates for experimental testing. springernature.comnih.gov The integration of machine learning and deep learning algorithms into these computational workflows is expected to further enhance their predictive power and efficiency. mdpi.com
| Computational Method | Application in Drug Discovery |
| Molecular Docking | Predicts binding modes and affinities of ligands to target proteins. |
| Virtual Screening | Screens large compound libraries to identify potential hits. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict potency. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of ligand-protein complexes over time. |
Integration of Multidisciplinary Approaches for Comprehensive Preclinical Evaluation
A comprehensive preclinical evaluation of promising analogs will require the integration of various scientific disciplines. This multidisciplinary approach is essential to build a robust profile of a drug candidate before it can be considered for clinical trials.
Pharmacokinetic studies will be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. springernature.com These studies determine how the drug is processed by the body and are critical for establishing a viable therapeutic candidate. In parallel, in vivo studies using relevant animal models will be necessary to assess the efficacy and therapeutic window of the lead compounds. These studies provide essential data on how the compound performs in a complex biological system, bridging the gap between in vitro activity and potential clinical utility. The combination of medicinal chemistry, computational modeling, molecular biology, and in vivo pharmacology will be the cornerstone of a successful translational research program for this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Bromophenylamino)nicotinic acid, and how do reaction conditions influence yield?
The synthesis typically involves coupling 2-bromoaniline derivatives with nicotinic acid precursors. Key steps include:
- Bromination : Introducing bromine at the phenylamino position using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C) to avoid over-bromination .
- Amidation : Coupling the brominated aniline with nicotinic acid via a carbodiimide-mediated reaction (e.g., EDC/HOBt) in anhydrous DMF or THF, with yields highly dependent on stoichiometric ratios and reaction time (12–24 hr) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of bromination (e.g., aromatic protons at δ 7.2–8.5 ppm) and amide bond formation (C=O stretch at ~1680 cm in IR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHBrNO with exact mass 307.97 g/mol) .
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as both an electron-withdrawing group and a leaving group, enabling:
- Suzuki-Miyaura Coupling : Palladium-catalyzed (Pd(PPh)) reactions with arylboronic acids at 80–100°C in dioxane/water, yielding biaryl derivatives. Steric hindrance from the ortho-bromine may reduce reaction rates, requiring optimized ligand systems (e.g., XPhos) .
- Contradictions in Reactivity : Some studies report incomplete coupling due to competing dehalogenation; this is mitigated by using microwave-assisted synthesis (150°C, 20 min) or copper(I) iodide as a co-catalyst .
Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?
- Acidic Conditions : Protonation of the pyridine nitrogen increases electrophilicity, accelerating hydrolysis of the amide bond. For example, in 1M HCl at 60°C, degradation products include nicotinic acid and 2-bromoaniline .
- Alkaline Conditions : Base-mediated deprotonation of the carboxylic acid group stabilizes the molecule, but prolonged exposure to NaOH (>0.1M) induces nucleophilic aromatic substitution at the bromine site .
- Kinetic Studies : Pseudo-first-order degradation rate constants (k) range from 1.2 × 10 s (pH 2) to 3.5 × 10 s (pH 9) .
Q. How can contradictory data on the compound’s biological activity be resolved?
Discrepancies in cytotoxicity or enzyme inhibition assays often arise from:
- Impurity Profiles : Trace impurities (e.g., unreacted 2-bromoaniline) can confound results. Validate via LC-MS/MS and spiked controls .
- Solvent Effects : DMSO stock solutions >1% volume may denature proteins; use aqueous buffers with ≤0.1% DMSO for in vitro assays .
- Metabolite Interference : In NAD-dependent studies, confirm specificity using knockout cell lines or competitive inhibitors (e.g., FK866) .
Methodological Challenges
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 3LN1) to simulate interactions. The bromine atom shows hydrophobic contacts with Leu352 and Val523 .
- MD Simulations : AMBER force fields reveal stable binding over 100 ns trajectories, with RMSD <2.0 Å for the ligand-protein complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
